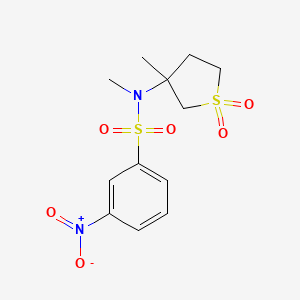

N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C12H16N2O6S2 and its molecular weight is 348.39. The purity is usually 95%.

BenchChem offers high-quality N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Analytical Chemistry and Mechanism Analyses

N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide, as part of the family of N-methyl-N-nitrosobenzenesulfonamides, has been studied for its energetic properties. The research analyzed the bond dissociation energies in acetonitrile solution, providing insights into the stability and reactivity of these compounds. Such studies are crucial for understanding the chemical behavior of these compounds in various reactions, especially concerning NO transfer mechanisms (Zhu et al., 2005).

2. Supramolecular Chemistry

In the realm of supramolecular chemistry, this class of compounds has been explored for their ability to form stable structures through noncovalent interactions, such as hydrogen bonds and π interactions. The research emphasized the importance of these interactions in stabilizing the solid-state structures of related compounds, offering insights into the design and development of new materials with tailored properties (Bera et al., 2021).

3. Quantum Computational Studies

Quantum computational studies have delved into the electronic properties and intramolecular interactions of para-substituted N-methyl-N-nitrosobenzenesulfonamide molecules. These studies provide a deep understanding of the molecular properties that influence reactivity and stability, offering valuable information for the design of new compounds for various applications (Li et al., 2013).

4. Peptide Synthesis

The compound has been utilized in the field of peptide synthesis. Its derivatives have been used as protecting groups for the carboxylic function in peptide chains. This research opens new avenues in peptide synthesis, allowing for more efficient and selective synthesis of peptides, which are crucial in drug development and biological studies (De Marco et al., 2013).

5. Antibacterial Agents

Some derivatives of N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide have shown promising results as antibacterial agents. The research demonstrates the potential of these compounds in inhibiting bacterial biofilms, which is a significant step towards combating antibiotic-resistant bacteria and treating biofilm-associated infections (Abbasi et al., 2020).

properties

IUPAC Name |

N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6S2/c1-12(6-7-21(17,18)9-12)13(2)22(19,20)11-5-3-4-10(8-11)14(15)16/h3-5,8H,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQJNPWNMDLSIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51090538 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B2633197.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2633200.png)

![2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene](/img/structure/B2633201.png)

![2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2633203.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2633211.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633214.png)

![6-ethyl-5-((2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633216.png)

![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2633217.png)